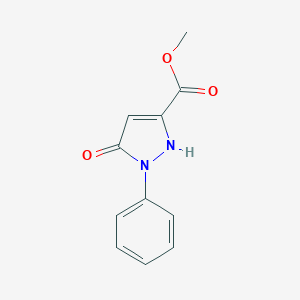

methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-oxo-2-phenyl-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-11(15)9-7-10(14)13(12-9)8-5-3-2-4-6-8/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRMGCUMSMUHWIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)N(N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Executive Summary

This technical guide provides a comprehensive overview of the , a heterocyclic compound belonging to the pyrazolone class. Pyrazolone derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1][2] This document details the primary and most efficient synthetic route, a one-pot cyclocondensation reaction, and provides a step-by-step experimental protocol. The guide elucidates the underlying reaction mechanism, discusses the critical tautomeric nature of the product, and presents methods for its characterization. The content is tailored for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this valuable molecular scaffold.

Introduction: The Pyrazolone Core in Modern Chemistry

The pyrazole ring and its derivatives are prominent structural motifs in a vast array of pharmacologically active compounds, exhibiting anti-inflammatory, antimicrobial, and anticancer properties.[1][3] Among these, the 5-pyrazolone substructure is a particularly important building block. The target molecule of this guide, this compound, is a key intermediate that can be further functionalized to generate diverse molecular libraries for drug discovery programs.

A crucial aspect of this compound is its existence in tautomeric forms: the keto form (methyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate) and the enol form (methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate).[4][5] Experimental evidence suggests that the enol tautomer, which benefits from aromatic stabilization of the pyrazole ring, is predominant in solution and is the form typically isolated in crystalline states.[4][5] Understanding this equilibrium is fundamental to its synthesis and characterization.

This guide will focus on the most direct and widely cited method for its synthesis: the [3+2] cyclocondensation of phenylhydrazine with an acetylene dicarboxylate derivative.[4][6]

Primary Synthetic Pathway: One-Pot Cyclocondensation

The most efficient and scalable synthesis of the title compound is achieved through a one-pot, two-component reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[4] This method represents a classic example of pyrazole synthesis via the cyclocondensation of a hydrazine with a 1,3-dielectrophilic species.[6]

Reaction Principle and Mechanism

The reaction proceeds through an initial nucleophilic attack, specifically a Michael addition, of the more nucleophilic nitrogen of phenylhydrazine onto one of the electrophilic sp-hybridized carbons of DMAD. This addition is highly facile due to the electron-withdrawing nature of the two ester groups. The resulting intermediate then undergoes a rapid intramolecular cyclization, where the second nitrogen atom attacks the carbonyl carbon of the proximal ester group. This step forms the five-membered pyrazole ring. Subsequent elimination of methanol and tautomerization leads to the stable aromatic enol form of the product.

The diagram below illustrates the proposed mechanistic pathway.

Caption: Figure 1: Proposed Reaction Mechanism

Causality in Experimental Design

-

Choice of Reactants : Phenylhydrazine serves as the N-N dinucleophile, which is the backbone of the pyrazole ring. DMAD is an ideal 1,3-dielectrophile; its symmetric nature simplifies the reaction, avoiding issues of regioselectivity that can arise with unsymmetrical β-ketoesters in the Knorr synthesis.[6][7]

-

Solvent System : A 1:1 mixture of toluene and dichloromethane (DCM) is employed.[4] DCM helps to solubilize the reactants at room temperature, while toluene is a higher-boiling solvent suitable for reflux conditions, ensuring the reaction proceeds to completion.

-

Thermal Conditions : The reaction is conducted at reflux temperature.[4] The elevated temperature provides the necessary activation energy for the intramolecular cyclization and subsequent elimination steps, driving the reaction forward efficiently.

-

Reaction Monitoring : Thin Layer Chromatography (TLC) is the standard method to monitor the consumption of the starting materials (phenylhydrazine and DMAD), signaling the completion of the reaction.

Experimental Protocol & Data

This section provides a detailed, self-validating methodology for the synthesis, adapted from established literature.[4]

Step-by-Step Synthesis Workflow

The overall workflow involves reaction setup, monitoring, product isolation, and purification.

Caption: Figure 2: Experimental Workflow

Detailed Protocol

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine phenylhydrazine (2 mmol, 0.22 g) and dimethyl acetylenedicarboxylate (DMAD) (2 mmol, 0.28 g).[4]

-

Solvent Addition : Add a 10 mL mixture of toluene and dichloromethane (1:1 v/v) to the flask.[4]

-

Reaction : Stir the mixture and bring it to reflux. Maintain reflux for 2 hours.[4]

-

Monitoring : Monitor the reaction's progress by TLC (e.g., using a mobile phase of 30% ethyl acetate / 70% hexane) until the starting material spots are no longer visible.

-

Isolation : After completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.[4]

-

Purification : The resulting crude white solid is purified by recrystallization from ethanol to yield the final product.[4]

Quantitative Data Summary

| Parameter | Value | Molar Ratio | Source |

| Phenylhydrazine | 0.22 g (2 mmol) | 1 eq | [4] |

| DMAD | 0.28 g (2 mmol) | 1 eq | [4] |

| Solvent | Toluene/DCM (1:1) | - | [4] |

| Reaction Time | 2 hours | - | [4] |

| Temperature | Reflux | - | [4] |

| Product Form | White Solid | - | [4] |

| Melting Point | 188 °C | - | [4] |

Product Characterization

Confirmation of the synthesized product, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate (the stable enol tautomer), is achieved through standard spectroscopic and physical methods.

-

¹H NMR : The proton NMR spectrum provides definitive structural confirmation. Key signals include a singlet at δ 3.80 ppm for the three ester methoxy protons and a singlet at δ 5.98 ppm corresponding to the proton at the 4-position of the pyrazole ring. A broad singlet appears far downfield around δ 12.16 ppm, which is characteristic of the acidic hydroxyl proton. The aromatic protons of the phenyl group appear as a multiplet between δ 7.34-7.74 ppm.[4]

-

FTIR Spectroscopy : The infrared spectrum shows a characteristic peak for the hydroxyl (-OH) group stretch around 3204 cm⁻¹. A strong absorption at 1728 cm⁻¹ corresponds to the C=O stretch of the ester group.[4][5]

-

Melting Point : The purified compound exhibits a sharp melting point at approximately 188 °C, indicating high purity.[4]

Conclusion

The is most effectively accomplished via a one-pot cyclocondensation of phenylhydrazine and dimethyl acetylenedicarboxylate. This method is robust, high-yielding, and proceeds through a well-understood mechanism to produce the stable enol tautomer, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The detailed protocol and characterization data provided in this guide offer a reliable framework for researchers to produce this versatile heterocyclic intermediate for applications in medicinal chemistry and materials science.

References

- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling.

- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.

- Synthesis of Pyrazole Derivatives

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Semantic Scholar.

- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.

- Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl...

- Enantioselective synthesis of pyrazolone derivatives catalysed by a chiral squaramide catalyst. Beijing Institute of Technology.

- Pyrazole synthesis. Organic Chemistry Portal.

- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI.

- Reactions of α-cyanochalcones with phenylhydrazine.

- Dieckmann condens

- The Dieckmann Condens

- Cyclocondensation reactions of pyrazole synthesis.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Application of the Dieckmann Condensation to Pyrrole Diesters. University of Minnesota.

- Knorr Pyrazole Synthesis (M. Pharm). Slideshare.

- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of the Serbian Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 7. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

characterization of methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Characterization of Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the definitive . Pyrazolone scaffolds are foundational moieties in medicinal chemistry and materials science, recognized for their broad pharmacological activities.[1][2][3] A critical and often overlooked aspect of this compound class is its existence in distinct tautomeric forms. This guide addresses the crucial keto-enol tautomerism inherent to this molecule, presenting evidence that while it may be named in its keto form (the "-oxo-" derivative), experimental data in solution and solid states confirm the predominance of its enol tautomer, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[4][5] We will detail the rationale and protocols for synthesis, purification, and multi-faceted spectroscopic and crystallographic analysis, providing researchers with a validated methodology for structural confirmation.

Introduction: The Pyrazolone Core and its Tautomeric Nature

The Privileged Pyrazolone Scaffold

The pyrazolone ring is a five-membered heterocyclic system containing two adjacent nitrogen atoms and a carbonyl group.[1] This structural motif is considered "privileged" in drug discovery, as it is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][6][7] The versatility of the pyrazolone core allows for extensive chemical modification at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological profiles.

The Central Scientific Challenge: Keto-Enol Tautomerism

A fundamental characteristic of 5-pyrazolones is their ability to exist in equilibrium between different tautomeric forms. For the title compound, the key equilibrium is between the keto form (this compound) and the enol form (methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate), as illustrated in Figure 1.

Figure 1. The keto-enol tautomeric equilibrium of the title compound.

Figure 1. The keto-enol tautomeric equilibrium of the title compound.The predominance of one tautomer is highly dependent on factors such as the solvent, pH, temperature, and physical state (solid vs. solution). Understanding this equilibrium is not merely academic; it is critical because the specific tautomer present governs the molecule's hydrogen bonding capabilities, receptor interactions, and overall biological activity. As this guide will demonstrate through rigorous experimental evidence, the enol form is the predominant and thermodynamically stable tautomer in both DMSO solution and the crystalline solid state.[5]

Scope of the Guide

This document provides a holistic approach to the characterization of this compound, encompassing:

-

Synthesis and Purification: A validated, one-pot synthetic protocol.

-

Spectroscopic Analysis: In-depth protocols and data interpretation for Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

-

Structural Verification: The definitive role of Mass Spectrometry (MS) and Single-Crystal X-ray Diffraction.

-

Physicochemical Properties: Tabulation of key physical data.

Synthesis and Purification

The synthesis of the pyrazolone ring is classically achieved through the condensation of a hydrazine derivative with a β-ketoester or an equivalent 1,3-dicarbonyl compound.[3] For the title compound, a highly efficient one-pot approach involves the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD).[4][5] This method is advantageous due to its operational simplicity and high yield.

Synthesis and Purification Workflow

The overall process from reactants to a fully characterized, pure compound is outlined below. This workflow ensures the removal of unreacted starting materials and by-products, yielding a high-purity solid suitable for all subsequent analytical procedures.

Detailed Experimental Protocol: Synthesis

Causality: This protocol leverages the nucleophilicity of phenylhydrazine attacking the electrophilic alkynoate esters of DMAD, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.

-

To a 50 mL round-bottom flask, add phenylhydrazine (0.22 g, 2 mmol) and dimethylacetylene dicarboxylate (DMAD) (0.28 g, 2 mmol).

-

Add a 1:1 solvent mixture of toluene and dichloromethane (DCM) (10 mL total).

-

Fit the flask with a reflux condenser and stir the mixture at reflux for 2 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield a solid residue.

Detailed Experimental Protocol: Purification

Causality: Recrystallization is a robust purification technique that exploits differences in solubility between the desired product and impurities at different temperatures. Ethanol is an effective solvent, as the compound is sparingly soluble at room temperature but highly soluble at ethanol's boiling point.

-

Transfer the crude solid residue to a small Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat the mixture until the solid completely dissolves.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

Collect the resulting white crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the crystals under vacuum. A typical melting point for the pure compound is 188 °C.[5]

Structural Elucidation and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of the molecule's structure and confirmation of the predominant tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. For this compound, it provides definitive evidence for the enol tautomer in solution.

3.1.1 Protocol for ¹H and ¹³C NMR

-

Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Justification: DMSO-d₆ is chosen for its excellent solvating power and its ability to facilitate the observation of exchangeable protons like the hydroxyl (-OH) proton.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer operating at a minimum frequency of 300 MHz for protons.

3.1.2 Data Interpretation: ¹H NMR Spectrum The ¹H NMR spectrum provides clear evidence for the enol form (methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate).[5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Enol Form |

| ~12.16 | Singlet | 1H | -OH | The presence of a highly deshielded, exchangeable proton is characteristic of an enolic hydroxyl group, often involved in intramolecular hydrogen bonding. This signal would be absent in the keto tautomer. |

| 7.34 - 7.74 | Multiplet | 5H | Phenyl-H | Aromatic protons of the N-phenyl substituent. |

| ~5.98 | Singlet | 1H | Pyrazole C4-H | A singlet in the aromatic/vinylic region is indicative of the proton at the C4 position of the pyrazole ring. In the keto form, this position would bear two protons (a CH₂) with a different chemical shift and multiplicity. |

| ~3.80 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group. |

3.1.3 Predicted Data Interpretation: ¹³C NMR Spectrum While not reported in the primary literature for this specific molecule, the expected ¹³C NMR signals, based on similar pyrazolone structures, further corroborate the enol form.[8][9]

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Enol Form |

| ~162-165 | C =O (Ester) | Typical chemical shift for a methyl ester carbonyl carbon. |

| ~155-160 | C 5-OH (Enolic Carbon) | The C5 carbon, bonded to the hydroxyl group, is expected to be highly deshielded. In the keto form, this would be a carbonyl carbon (C=O) with a much higher shift (~170-180 ppm). |

| ~140-145 | C 3 | Quaternary carbon of the pyrazole ring attached to the ester group. |

| ~138-140 | Phenyl C 1 (ipso) | Quaternary carbon of the phenyl ring attached to the pyrazole nitrogen. |

| ~120-130 | Phenyl C 2-C 6 | Aromatic carbons of the phenyl ring. |

| ~90-95 | C 4 | The protonated C4 carbon of the pyrazole ring. Its relatively upfield shift is characteristic of this position in the pyrazole ring system. |

| ~52 | -OC H₃ | Carbon of the methyl ester group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. It serves as a rapid and effective method to confirm the presence of the hydroxyl and ester groups.

3.2.1 Protocol for FTIR (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the purified crystalline sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact and acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

3.2.2 Data Interpretation The FTIR spectrum provides compelling evidence for the enol tautomer in the solid state.[4][5]

| Wavenumber (cm⁻¹) | Description | Rationale for Enol Form |

| ~3204 | Strong, Broad | O-H Stretch |

| ~1728 | Strong, Sharp | C=O Stretch (Ester) |

| ~1249 | Strong | C-O Stretch |

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition.

3.3.1 Protocol (Electrospray Ionization - ESI)

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

-

Acquire the spectrum in positive ion mode.

3.3.2 Data Interpretation The molecular formula is C₁₁H₁₀N₂O₃, with a monoisotopic mass of 218.0691 Da.

-

Expected Ion: The primary ion observed in positive mode ESI-MS would be the protonated molecule, [M+H]⁺.

-

Expected m/z: 219.0764.

-

Validation: High-resolution mass spectrometry allows for the confirmation of the elemental formula to within a few parts per million (ppm), providing unequivocal proof of the chemical formula.

Single-Crystal X-ray Diffraction

Rationale: This is the gold-standard technique for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides unambiguous proof of connectivity and tautomeric form.

3.4.1 Protocol (Crystal Growth and Data Collection)

-

Grow single crystals suitable for diffraction by slow evaporation of an ethanol solution of the purified compound.

-

Mount a suitable crystal on a goniometer.

-

Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).

-

Solve and refine the crystal structure using appropriate software.

3.4.2 Data Interpretation The published crystal structure of this compound confirms it exists as the enol tautomer (methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate) in the solid state.[4][5]

| Crystallographic Parameter | Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c | Provides detailed symmetry information. |

| a (Å) | 9.5408 | Unit cell dimension. |

| b (Å) | 9.5827 | Unit cell dimension. |

| c (Å) | 11.580 | Unit cell dimension. |

| β (°) | 105.838 | Unit cell angle. |

| Z | 4 | Number of molecules per unit cell. |

| Key Finding | The structure unequivocally shows a C5-O bond with a length characteristic of a single bond and a hydrogen atom located on the oxygen, confirming the -OH group . |

Summary of Characterization

The combination of these analytical techniques provides a self-validating and definitive characterization of the compound. The workflow demonstrates how spectroscopic hypotheses are ultimately confirmed by absolute structural data.

Conclusion

The comprehensive requires a detailed and multi-faceted analytical approach. The evidence overwhelmingly demonstrates that the compound exists preferentially as its enol tautomer, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate , in both DMSO solution and the crystalline state.[5] The combination of NMR, FTIR, and mass spectrometry provides a consistent hypothesis for the enol structure, which is then definitively confirmed by single-crystal X-ray diffraction. For researchers in drug development and materials science, acknowledging and verifying the predominant tautomeric form is not a triviality but a prerequisite for understanding molecular behavior and designing functional molecules.

References

-

Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Versatility of Pyrazolone Derivatives in Organic Chemistry.

-

Ali, M. R., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(6), 704–714.

-

Alharbi, A. S., et al. (2021). Synthesis, Chemical Reactivities, and Biological Properties of Pyrazolone/ Pyrazolinone as a Blocking Unit for Building Various Heterobicyclic Systems: A Review. Mini-Reviews in Organic Chemistry, 18.

-

Sharma, N., et al. (2015). Crystal structure of (Z)-3-methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one. ResearchGate.

-

Al-Mughaid, H., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

-

Venkatapathya, K., et al. (2019). Supporting Information: Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones. The Royal Society of Chemistry.

-

Aslam, M., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate.

-

El-Shetary, B. A., et al. (2016). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 21(11), 1564.

-

Glavaš, M., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. RSC Advances, 13(5), 3169–3181.

-

ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6).

-

Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.

-

BenchChem. (2025). Physicochemical Characterization of Substituted Pyrazolone Compounds: An In-depth Technical Guide.

-

Aslam, M., et al. (2018). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2018(4), M1017.

-

El-Shazly, R. M. (2009). Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(1), 259-264.

-

Hsieh, M. J., et al. (2015). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 20(7), 12965–12981.

-

Chen, Z., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642.

-

Al-Omair, M. A., et al. (2020). 5-Methyl-4-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-phenyl-1H-pyrazol-3(2H)-one. IUCrData, 5(2).

-

Sahu, J. K., et al. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(2).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]

- 8. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Elucidating the Tautomeric Equilibrium of Methyl 5-Oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

Pyrazolone scaffolds are cornerstones in medicinal chemistry and materials science, yet their rich tautomeric potential presents a significant challenge for rational drug design and synthesis. The precise tautomeric form of a pyrazolone derivative dictates its physicochemical properties, reactivity, and biological interactions. This technical guide provides a comprehensive exploration of the tautomerism of a key pyrazolone derivative, methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate. We delve into the structural nuances of its principal tautomers—the CH, OH, and NH forms—and the environmental factors governing their equilibrium. By synthesizing insights from nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and computational modeling, this whitepaper offers both a theoretical framework and actionable experimental protocols for researchers to confidently identify and characterize the dominant tautomeric species in their own investigations.

Introduction: The Critical Role of Tautomerism in Pyrazolone Chemistry

Tautomerism, the chemical equilibrium between readily interconvertible structural isomers, is a fundamental concept with profound implications in organic chemistry.[1] For heterocyclic systems like pyrazolones, this phenomenon is particularly pronounced, often manifesting as keto-enol or lactam-lactim equilibria.[2] These are not mere academic curiosities; the dominant tautomer in a given environment determines a molecule's hydrogen bonding capacity, lipophilicity, and three-dimensional shape, thereby controlling its efficacy as a drug, its properties as a dye, or its reactivity as a synthetic intermediate.[3][4]

This compound is an exemplar of this class, a versatile building block whose synthetic and biological potential is intrinsically linked to its tautomeric state.[5] A lack of understanding of its preferred structure under different conditions can lead to inconsistent experimental results and flawed structure-activity relationship (SAR) models. This guide aims to demystify the tautomeric landscape of this compound, providing the necessary tools to predict, identify, and control its isomeric forms.

The Tautomeric Landscape: CH, OH, and NH Forms

The core structure of this compound can exist in three primary tautomeric forms, arising from the migration of a single proton. These are commonly referred to as the CH, OH, and NH forms.[4]

-

CH Form (Keto): Methyl 5-oxo-1-phenyl-4,5-dihydro -1H-pyrazole-3-carboxylate. This form contains a methylene group at the C4 position and a ketone at C5.

-

OH Form (Enol): Methyl 5-hydroxy -1-phenyl-1H-pyrazole-3-carboxylate. This is the enol tautomer, featuring a hydroxyl group at C5 and an aromatic pyrazole ring.

-

NH Form: Methyl 5-oxo-1-phenyl-1,2-dihydro -3H-pyrazol-3-one. This form involves the migration of the proton to the N2 nitrogen.

The equilibrium between these forms is dynamic and highly sensitive to the molecular environment.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a deep understanding of the structural elucidation of this molecule through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

A critical aspect of the chemistry of this compound is its existence in tautomeric forms. The spectroscopic data is highly dependent on the predominant tautomer, which is influenced by factors such as the solvent and the physical state of the sample. This guide will delve into the characterization of both the oxo and hydroxy tautomers to provide a complete analytical picture.

The Landscape of Tautomerism

This compound can exist in equilibrium with its tautomer, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The predominant form is dictated by the environment. In polar aprotic solvents like dimethyl sulfoxide (DMSO), the hydroxy tautomer is favored, while in non-polar solvents such as chloroform (CDCl₃), the oxo form is more prevalent. Understanding this equilibrium is paramount for accurate spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Tautomeric Forms

NMR spectroscopy is a powerful tool for elucidating the tautomeric preference of this compound. The choice of solvent is a deliberate experimental decision to isolate and characterize the desired tautomer.

¹H NMR and ¹³C NMR of the Hydroxy Tautomer in DMSO-d₆

When dissolved in DMSO-d₆, the compound predominantly exists as methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Experimental Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: A high-resolution NMR spectrometer, for instance, a Bruker Avance 300 MHz or higher, is utilized.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse program. Key parameters include a spectral width of -2 to 14 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0 to 200 ppm) is necessary. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

¹H NMR Data (300 MHz, DMSO-d₆) [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.16 | Singlet | 1H | OH |

| 7.74 - 7.34 | Multiplet | 5H | Phenyl-H |

| 5.98 | Singlet | 1H | Pyrazole C4-H |

| 3.80 | Singlet | 3H | OCH₃ |

Interpretation of ¹H NMR Spectrum: The presence of a singlet at 12.16 ppm is a definitive indicator of the hydroxyl proton, confirming the predominance of the hydroxy tautomer in DMSO-d₆[1][2]. The singlet at 5.98 ppm is assigned to the proton at the C4 position of the pyrazole ring[1][2]. The multiplet between 7.34 and 7.74 ppm corresponds to the five protons of the phenyl ring, and the singlet at 3.80 ppm is attributed to the methyl ester protons[1][2].

¹H NMR and ¹³C NMR of the Oxo Tautomer in CDCl₃

In a non-polar solvent like CDCl₃, the equilibrium shifts towards the this compound tautomer.

¹H and ¹³C NMR Data (Analogous Compounds in CDCl₃)

Based on this, the expected ¹H NMR spectrum of this compound in CDCl₃ would feature a singlet for the CH₂ group at the C4 position. The phenyl and methyl ester protons would resonate in their expected regions.

Expected ¹³C NMR Chemical Shifts in CDCl₃: The ¹³C NMR spectrum in CDCl₃ would be characterized by the presence of a carbonyl carbon (C5) signal significantly downfield, typically in the range of 170-180 ppm. The C4 carbon would appear as a methylene signal, and the C3 would be further downfield due to its attachment to the carboxylate group.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy provides valuable information about the functional groups present in the molecule, offering further evidence for the tautomeric form.

Experimental Protocol for FTIR Spectroscopy (ATR):

-

Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups.

FTIR Spectrum of the Hydroxy Tautomer

The solid-state structure, as determined by X-ray crystallography, corresponds to the hydroxy tautomer[1][2]. The IR spectrum reflects this.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3204 | Broad | O-H stretching |

| 1728 | Strong | C=O stretching (ester) |

| 1249 | Strong | C-O stretching |

Interpretation of FTIR Spectrum: The broad absorption band at 3204 cm⁻¹ is characteristic of a hydroxyl group involved in hydrogen bonding[1][2]. The strong peak at 1728 cm⁻¹ is assigned to the carbonyl stretching of the methyl ester group[1][2].

Expected FTIR Spectrum of the Oxo Tautomer

For the oxo tautomer, the IR spectrum would be expected to show two distinct carbonyl stretching bands: one for the ester carbonyl and another for the pyrazolone ring carbonyl (C=O at C5). The ring carbonyl would typically absorb in the region of 1700-1740 cm⁻¹. The broad O-H stretching band would be absent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is essential for confirming the molecular weight of the compound and providing insights into its structure through fragmentation patterns.

Experimental Protocol for Mass Spectrometry (EI):

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Electron Impact (EI) ionization is a common method where the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Expected Mass Spectrum:

The molecular ion peak [M]⁺ for this compound (C₁₁H₁₀N₂O₃) would be observed at m/z 218. The fragmentation pattern of pyrazolone derivatives often involves characteristic losses. Key expected fragments could include:

-

Loss of the methoxy group (-OCH₃): [M - 31]⁺

-

Loss of the carbomethoxy group (-COOCH₃): [M - 59]⁺

-

Cleavage of the pyrazolone ring: Leading to various smaller fragments.

The exact fragmentation pattern provides a fingerprint for the molecule's structure.

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A reliable method for the synthesis of the hydroxy tautomer involves a one-pot, two-component reaction[1][2].

Experimental Protocol:

-

A 1:1 molar ratio of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD) is refluxed in a 1:1 mixture of toluene and dichloromethane for 2 hours[1][2].

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is recrystallized from ethanol to yield methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[1][2].

dot graph ERD { layout=dot; rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Synthesis of the hydroxy tautomer."

Conclusion

The spectroscopic characterization of this compound is a nuanced process due to its tautomeric nature. This guide has outlined the key spectroscopic features of both the hydroxy and oxo forms, providing a framework for their identification and differentiation. The provided experimental protocols serve as a practical starting point for researchers working with this compound. A thorough understanding of the solvent-dependent tautomerism is crucial for the accurate interpretation of spectroscopic data and the successful application of this versatile molecule in drug discovery and development.

References

Sources

An In-depth Technical Guide to Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolone ring is a prominent structural motif found in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities including anticancer, antioxidant, anti-inflammatory, and antiviral properties.[1] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential applications of this versatile molecule, with a focus on its tautomeric nature which is central to its reactivity and function.

The core structure of this compound is perhaps more widely recognized in its tautomeric form, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. The equilibrium between the keto and enol forms is a crucial aspect of its chemistry, influencing its spectroscopic signature, reactivity, and biological interactions. In solution and in the solid state, the enol form is often predominant.[2]

Physicochemical Properties

The physical and chemical properties of this compound are intrinsically linked to its tautomeric equilibrium. The data presented below primarily corresponds to the more stable enol tautomer, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀N₂O₃ | [2] |

| Molecular Weight | 218.21 g/mol | Calculated |

| Melting Point | 188 °C | [2] |

| Appearance | White solid | [2] |

| Crystal System | Monoclinic | [2] |

| Space Group | P2₁/c | [2] |

Spectroscopic Data:

-

¹H NMR (300 MHz, DMSO-d₆): δ 12.16 (s, 1H, OH), 7.74-7.34 (m, 5H, Ar-H), 5.98 (s, 1H, pyrazole-H), 3.80 (s, 3H, OCH₃).[2][3]

-

FTIR (ATR, cm⁻¹): 3204 (OH stretching), 1728 (C=O stretching of ester).[2][3]

Chemical Properties and Reactivity

Tautomerism

A key chemical feature of this compound is its ability to exist in different tautomeric forms. The most significant equilibrium is between the keto form (this compound) and the enol form (methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate).[2] The enol form is often favored, particularly in DMSO solution and in the crystalline state.[2]

Caption: Tautomeric equilibrium between the keto and enol forms.

Reactivity

The pyrazolone ring is a versatile scaffold for chemical modifications. The presence of the ester functionality offers a handle for further derivatization, such as hydrolysis to the corresponding carboxylic acid or amidation.[4][5] The reactivity of the ring itself allows for electrophilic substitution at the C4 position.

The core pyrazolone structure is also known to be a reactive molecule capable of forming stable adducts with aldehydes.[4] This reactivity is harnessed in its application as a derivatizing agent for monosaccharides, facilitating their analysis.

Experimental Protocols

Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

A common and efficient method for the synthesis of this compound is a one-pot, two-component reaction between phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).[2]

Materials:

-

Phenylhydrazine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol

Procedure:

-

In a round-bottom flask, combine an equimolar mixture of phenylhydrazine and dimethyl acetylenedicarboxylate.

-

Add a 1:1 mixture of toluene and dichloromethane as the solvent.

-

Stir the reaction mixture at reflux temperature for 2 hours.

-

Monitor the completion of the reaction by thin-layer chromatography.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Recrystallize the resulting white solid from ethanol to obtain pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.[2]

Caption: Workflow for the synthesis of the target compound.

Applications in Drug Discovery and Research

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, and derivatives of this compound are no exception. The related compound, Edaravone (1-phenyl-3-methyl-5-pyrazolone), is an approved drug for the treatment of stroke and amyotrophic lateral sclerosis (ALS), acting as a potent antioxidant.[1]

The core structure serves as a versatile starting material for the synthesis of a wide array of bioactive molecules. The diverse pharmacological properties reported for pyrazolone derivatives include:

-

Antimicrobial and antifungal agents

-

Antitumor agents

-

Anti-inflammatory drugs

-

Central nervous system (CNS) agents

The ability to functionalize both the pyrazolone ring and the carboxylate group allows for the generation of large libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound, in equilibrium with its enol tautomer, is a heterocyclic compound with significant potential in chemical synthesis and drug development. Its straightforward synthesis and versatile reactivity make it an attractive building block for creating novel therapeutic agents. A thorough understanding of its tautomeric nature is essential for interpreting its properties and predicting its behavior in chemical and biological systems. Further research into the quantitative physical properties of both tautomers and the exploration of its diverse chemical space will undoubtedly lead to new and valuable applications.

References

-

Fakhraian, H., & Nafari, Y. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 1-9. [Link]

-

Bailly, C. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. [Link]

-

Özer, İ., Bahadır, Ö., Önal, Z., & Sarıpınar, E. (2011). Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. Asian Journal of Chemistry, 23(12), 5341-5345. [Link]

-

Saeed, A., Hussain, M., & Flörke, U. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molbank, 2015(4), M869. [Link]

-

Saeed, A., Hussain, M., & Flörke, U. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to Methyl 5-Oxo-1-Phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrazolone Core in Modern Medicinal Chemistry

The pyrazolone structural motif is a cornerstone in medicinal chemistry, serving as a privileged scaffold for the development of a wide array of therapeutic agents.[1] At the heart of this chemical class is the 1-phenyl-3-methyl-5-pyrazolone (PMP) nucleus, a versatile template that has given rise to drugs with applications spanning from anti-inflammatory and analgesic to neuroprotective and anticancer activities.[1][2][3] Methyl 5-oxo-1-phenyl-2,5-dihydro-1H-pyrazole-3-carboxylate, the subject of this guide, is a key derivative that combines the foundational pyrazolone core with an ester functionality, offering a rich platform for further chemical modification and the exploration of novel biological activities.

This guide provides a comprehensive technical overview of this compound class, focusing on synthesis strategies, key structure-activity relationships (SAR), and proven experimental protocols. It is designed to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space. The well-known drug Edaravone (Radicava), a free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and stroke, is a prominent analog that underscores the therapeutic potential of this scaffold.[4][5][6] Its mechanism, centered on potent antioxidant properties, highlights one of the many biological pathways that pyrazolone derivatives can modulate.[4][7][8]

I. Synthesis and Chemical Properties

The synthesis of the this compound core is most efficiently achieved through a classical cyclocondensation reaction. This approach leverages readily available starting materials and typically proceeds with high efficiency.

Core Synthesis: A Modified Knorr-Type Cyclocondensation

The primary route involves the condensation of a hydrazine derivative, in this case, phenylhydrazine, with a 1,3-dicarbonyl compound, specifically dimethyl acetylenedicarboxylate (DMAD).[9] This reaction is a variation of the well-established Knorr pyrazole synthesis, which is a cornerstone for forming pyrazole and pyrazolone rings.[10]

The reaction proceeds via a nucleophilic attack of the phenylhydrazine onto one of the electrophilic ester carbonyls of DMAD, followed by an intramolecular cyclization to form the stable five-membered heterocyclic ring.[9][10] The presence of the ester group at the 3-position provides a crucial handle for subsequent derivatization.

Protocol 1: Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of the hydroxy tautomer, which is in equilibrium with the target keto form.[9][11]

Materials:

-

Phenylhydrazine

-

Dimethyl acetylenedicarboxylate (DMAD)

-

Toluene

-

Dichloromethane (DCM)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Stirring apparatus

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (DMAD) (2 mmol) in a 1:1 mixture of toluene and DCM (10 mL).[9]

-

Stir the mixture at reflux temperature for 2 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).[9]

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator.[9]

-

The resulting crude white solid is then purified by recrystallization from ethanol to yield the final product.[9]

Characterization: The product can be characterized using standard analytical techniques. The ¹H NMR spectrum in DMSO-d₆ will show a characteristic singlet for the ester methoxy protons around δ 3.80 ppm and a singlet for the hydroxyl proton at approximately δ 12.16 ppm.[9][11]

Visualization of the Synthesis Workflow

Caption: General workflow for the synthesis of the pyrazolone core.

II. Applications in Drug Development and Biological Activity

Derivatives of the pyrazolone core exhibit a remarkably broad spectrum of pharmacological activities.[1][12] This versatility makes them attractive scaffolds for drug discovery programs targeting a range of diseases.

A. Anticancer Activity

The pyrazolone nucleus is a prominent feature in many compounds designed as anticancer agents.[13][14][15] Their mechanism of action is often multifaceted, involving the inhibition of key enzymes that regulate cell division, such as cyclin-dependent kinases (CDKs) and Aurora kinases.[14][16]

-

Mechanism of Action: Many pyrazolone derivatives exert their anticancer effects by acting as kinase inhibitors.[16] For example, specific derivatives have shown potent and selective cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[13][15][16] Some compounds have been identified as dual inhibitors of EGFR and VEGFR-2, which are critical targets in cancer therapy.[16]

-

Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions on the phenyl ring are crucial for cytotoxic activity. Lipophilic and electron-withdrawing groups, such as chloro or fluoro moieties, often enhance anticancer potency.[13] For instance, a compound with a 4-chloro substitution showed excellent activity against HeLa cervical carcinoma cells.[13]

B. Anti-inflammatory Activity

The historical roots of pyrazolones lie in their anti-inflammatory and analgesic properties, with antipyrine being one of the earliest synthetic drugs.[3][17] Modern derivatives continue this legacy, often acting as potent inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key mediator of inflammation.[2][18][19]

-

Mechanism of Action: The primary anti-inflammatory mechanism involves the inhibition of prostaglandin biosynthesis by blocking COX enzymes.[17] Some novel pyrazole-thiazole hybrids have demonstrated dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), offering a broader anti-inflammatory profile.[19]

-

SAR Insights: Molecular modeling studies show that the pyrazole ring interacts with the COX-2 active site through hydrogen bonding and π-π interactions.[2] The nature and position of substituents can fine-tune the selectivity and potency for COX-2 over COX-1, which is critical for reducing gastrointestinal side effects associated with traditional NSAIDs.[19]

C. Antimicrobial Activity

Pyrazolone derivatives have demonstrated significant activity against a wide range of bacteria and fungi.[1][20] Generally, their antibacterial effects are more pronounced than their antifungal activities.[1]

-

Spectrum of Activity: Studies have shown that these compounds are effective against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[18][21]

-

SAR Insights: The introduction of specific functional groups can significantly enhance antimicrobial potency. For example, hydrazone derivatives of the pyrazolone core have shown remarkable antibacterial and antifungal activities, with some compounds exhibiting minimum inhibitory concentration (MIC) values lower than standard drugs like chloramphenicol.[22]

D. Neuroprotective Activity

The most prominent example of a neuroprotective pyrazolone analog is Edaravone.[4][5][6] Its therapeutic effect in conditions like ALS and ischemic stroke is primarily attributed to its potent antioxidant and free radical scavenging properties.[4][7]

-

Mechanism of Action: Edaravone effectively neutralizes highly reactive oxygen species (ROS) such as hydroxyl radicals and peroxynitrite, protecting neurons from oxidative stress-induced damage.[4][7][8] Oxidative stress is a known contributing factor to neuron death in neurodegenerative diseases.[5] Edaravone also exhibits anti-inflammatory properties by reducing the production of pro-inflammatory cytokines.[7]

Caption: Mechanism of action for the neuroprotective analog Edaravone.

III. Quantitative Data and Structure-Activity Relationships

To guide rational drug design, it is essential to correlate structural modifications with changes in biological activity. The following table summarizes representative data for pyrazolone derivatives across different therapeutic areas.

| Compound Class/Derivative | Target/Assay | Activity (IC₅₀ / MIC) | Key Structural Features | Reference |

| Pyrazole Chalcones | Anticancer (MCF-7 cells) | 5.8 µM | 4-bromophenyl group at pyrazole ring | [15] |

| 5-Alkylselanyl-1H-pyrazoles | Anticancer (HepG2 cells) | 13.85 µM | Dual EGFR/VEGFR-2 inhibitor | [16] |

| 3,5-Diarylpyrazoles | Anti-inflammatory (COX-2) | 0.01 µM | Pd-catalyzed synthesis product | [19] |

| Pyrazole-Thiazole Hybrid | Anti-inflammatory (COX-2/5-LOX) | 0.03 µM / 0.12 µM | Dual inhibitor scaffold | [19] |

| Pyrazolyl Hydrazones | Antibacterial (S. aureus) | 62.5 - 125 µg/mL | 4-(2-(p-tolyl)hydrazineylidene) group | [22] |

| Pyrazolyl Hydrazones | Antifungal (C. albicans) | 2.9 - 7.8 µg/mL | 4-(2-(p-tolyl)hydrazineylidene) group | [22] |

IV. Conclusion and Future Directions

The this compound scaffold and its analogs represent a highly validated and versatile platform in medicinal chemistry. The straightforward and efficient synthesis, coupled with the vast chemical space accessible through derivatization of the core, ensures its continued relevance.

Future research should focus on:

-

Target Selectivity: Designing derivatives with high selectivity for specific biological targets (e.g., kinase isoforms, microbial enzymes) to improve efficacy and reduce off-target effects.

-

Novel Mechanisms: Exploring unconventional biological activities beyond the well-trodden paths of anticancer and anti-inflammatory research. The discovery of phenylpyrazole derivatives as selective inhibitors of the anti-apoptotic protein MCL-1 is a recent example of such innovation.[23]

-

Pharmacokinetic Optimization: Modifying the core structure to enhance drug-like properties, including solubility, metabolic stability, and oral bioavailability, which remain challenges for some derivatives.[19]

By leveraging the foundational knowledge outlined in this guide, researchers are well-positioned to develop the next generation of pyrazolone-based therapeutics to address unmet medical needs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Edaravone's Mechanism of Action: A Deep Dive.

- Lv, K., et al. (2019). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.

- Brotman, R., et al. (2018). Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. P T.

- Patsnap Synapse. (2024). What is the mechanism of Edaravone?.

- Takei, K., et al. (2017). Edaravone and its clinical development for amyotrophic lateral sclerosis. Expert Opinion on Pharmacotherapy.

- BenchChem. (2025). Synthesis of Pyrazole Derivatives from β-Keto Esters.

- International Journal of Pharmaceutical Sciences. (n.d.). Review: Anticancer Activity Of Pyrazole.

- Journal of Biomolecular Structure and Dynamics. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives.

- Wikipedia. (n.d.). Edaravone.

- Sayed, G. H., et al. (2016). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. Egyptian Journal of Chemistry.

- SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances.

- Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research.

- Kumar, A., et al. (2013). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Chinese Chemical Society.

- Preprints.org. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Sharma, V., et al. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences.

- Khan, I., et al. (2021). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences.

- Molecules. (2016). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents.

- Wang, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules.

- ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.

- ResearchGate. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Molecules. (2015). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

- Molecules. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.

- Biointerface Research in Applied Chemistry. (2021). Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.

Sources

- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Edaravone - Wikipedia [en.wikipedia.org]

- 7. What is the mechanism of Edaravone? [synapse.patsnap.com]

- 8. tandfonline.com [tandfonline.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacological Activities of Pyrazolone Derivatives - Neliti [neliti.com]

- 13. ijpsjournal.com [ijpsjournal.com]

- 14. japsonline.com [japsonline.com]

- 15. srrjournals.com [srrjournals.com]

- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijpsjournal.com [ijpsjournal.com]

- 20. researchgate.net [researchgate.net]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Pyrazole Scaffold: A Cornerstone of Modern Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Pyrazole Moiety

Pyrazoles, five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms, represent a cornerstone in medicinal chemistry.[1][2] Their unique structural features and versatile synthetic accessibility have positioned them as a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[3][4] The presence of the pyrazole nucleus in a wide array of clinically successful drugs, such as the anti-inflammatory agent celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscores the profound pharmacological potential of this heterocyclic system.[3] This guide provides a comprehensive technical overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, key experimental evaluation protocols, and future perspectives in drug development.

I. Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade

Mechanism of Action: Selective COX-2 Inhibition

The anti-inflammatory effect of many pyrazole-containing drugs, most notably celecoxib, is attributed to their selective inhibition of COX-2.[10][11] COX-1 is constitutively expressed in most tissues and plays a role in physiological processes like protecting the stomach lining.[9] In contrast, COX-2 is inducible and its expression is upregulated at sites of inflammation.[9][11] By selectively targeting COX-2, pyrazole-based inhibitors can reduce inflammation and pain while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[9][11] The diaryl-substituted pyrazole structure of celecoxib, with its sulfonamide side chain, binds to a hydrophilic region near the active site of COX-2, contributing to its selectivity.[8][11]

Signaling Pathway: COX-2 Mediated Inflammation

Caption: Selective inhibition of COX-2 by pyrazole derivatives like Celecoxib.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard and reliable method for screening the acute anti-inflammatory activity of novel compounds.[5][12][13]

Methodology:

-

Animal Selection and Acclimatization: Use healthy adult rats (e.g., Wistar or Sprague-Dawley) or mice, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide the animals into at least three groups: a control group (vehicle), a standard drug group (e.g., indomethacin or celecoxib), and one or more test compound groups.

-

Compound Administration: Administer the test pyrazole derivative and the standard drug orally or intraperitoneally at a predetermined time (e.g., 60 minutes) before inducing inflammation. The control group receives only the vehicle.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group at each time point.

Experimental Workflow: Anti-inflammatory Screening

Caption: Workflow for carrageenan-induced paw edema assay.

II. Anticancer Activity: A Multifaceted Approach to Tumor Suppression

Pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting a wide range of mechanisms to inhibit tumor growth and proliferation.[14][15] Their anticancer effects are often attributed to their ability to interact with various molecular targets crucial for cancer cell survival and progression.[16]

Mechanisms of Action: Diverse Molecular Targets

The anticancer activity of pyrazoles is not limited to a single mechanism. Different derivatives have been shown to target a variety of key players in cancer pathology:

-

Kinase Inhibition: Many pyrazole compounds act as inhibitors of various protein kinases that are often dysregulated in cancer, such as cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor (VEGFR).[14][17] For instance, some derivatives have shown potent inhibitory activity against CDK2, leading to cell cycle arrest.[17]

-

Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases and modulation of pro- and anti-apoptotic proteins.[16][18]

-

Tubulin Polymerization Inhibition: Some pyrazole compounds interfere with the dynamics of microtubules by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids and taxanes.[19] This disruption of the cytoskeleton leads to mitotic arrest and cell death.

-

Topoisomerase Inhibition: Certain pyrazole derivatives have been found to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[16]

Data Summary: Anticancer Activity of Pyrazole Derivatives

| Compound Class | Cancer Cell Line(s) | IC50 Values (µM) | Mechanism of Action | Reference |

| Indole-linked Pyrazoles | HCT116, MCF7, HepG2, A549 | < 23.7 | CDK2 Inhibition | [17] |

| 3,4-diaryl Pyrazoles | Various | 0.00006 - 0.00025 | Tubulin Polymerization Inhibition | [17] |

| Pyrazole Carbaldehydes | MCF7 | 0.25 | PI3 Kinase Inhibition | [17] |

| Selanyl-1H-pyrazoles | HepG2 | 13.85 - 15.98 | Dual EGFR and VEGFR-2 Inhibition | [17] |

| Pyrazole-Isolongifolanones | MCF7 | 5.21 | Apoptosis Induction | [17] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of potential anticancer compounds on cultured cancer cells.[20][21]

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.[15]

-

Compound Treatment: Treat the cells with various concentrations of the test pyrazole derivative for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. The viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the control. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[21]

III. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The pyrazole scaffold is also a valuable source of novel antimicrobial agents with activity against a broad spectrum of bacteria and fungi.[22][23][24] The continuous emergence of drug-resistant microbial strains necessitates the development of new therapeutic agents, and pyrazole derivatives have shown considerable promise in this area.[25]

Scope of Activity

Numerous studies have reported the synthesis of pyrazole derivatives with significant in vitro antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[3][25] Furthermore, many of these compounds also exhibit potent antifungal activity against pathogens such as Candida albicans and Aspergillus niger.[23][24]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[26][27][28]

Methodology:

-

Preparation of Antimicrobial Solutions: Prepare a series of twofold dilutions of the test pyrazole compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[29]

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism and adjust its concentration to a specific level (e.g., 5 x 10^5 CFU/mL).[29]

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[26]

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[26]

Experimental Workflow: Antimicrobial Susceptibility Testing

Caption: Workflow for broth microdilution MIC assay.

IV. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new antiepileptic drugs with improved efficacy and fewer side effects.[30][31] Pyrazole derivatives have demonstrated significant potential as anticonvulsant agents in various preclinical models.[32][33]

Preclinical Evaluation

The anticonvulsant activity of pyrazole compounds is often evaluated using rodent models of induced seizures, such as the maximal electroshock (MES) seizure test and the subcutaneous pentylenetetrazole (sPTZ) test.[30][34] The MES test is considered a model for generalized tonic-clonic seizures, while the sPTZ test is used to model absence seizures.[35]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used and well-validated preclinical assay for screening potential antiepileptic drugs.[36][37][38]

Methodology:

-

Animal Preparation: Use adult mice or rats. Administer the test pyrazole compound at various doses, typically via oral or intraperitoneal injection. Include a vehicle control group and a standard drug group (e.g., phenytoin or phenobarbital).[32]

-

Electrode Placement: At the time of peak effect of the drug, apply corneal electrodes to the animal after administering a topical anesthetic.[36][37]

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) to induce a seizure.[36]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.[36][37]

-

Data Analysis: Calculate the percentage of animals protected from tonic hindlimb extension at each dose and determine the median effective dose (ED50).[37]

V. Future Perspectives and Drug Development

The remarkable versatility of the pyrazole scaffold continues to inspire the design and synthesis of new derivatives with enhanced biological activities and improved pharmacokinetic profiles. Future research in this area will likely focus on:

-

Multitargeted Ligands: Designing pyrazole derivatives that can simultaneously modulate multiple targets involved in complex diseases like cancer and neurodegenerative disorders.

-

Structure-Activity Relationship (SAR) Studies: Conducting detailed SAR studies to optimize the potency and selectivity of pyrazole-based compounds.

-

Novel Drug Delivery Systems: Developing innovative drug delivery strategies to improve the bioavailability and therapeutic efficacy of pyrazole drugs.

-

Combating Drug Resistance: Synthesizing novel pyrazole derivatives to overcome the challenge of drug resistance in infectious diseases and cancer.

The rich chemical and biological diversity of pyrazole compounds ensures their continued prominence in the field of drug discovery for the foreseeable future.

References

- Celecoxib - StatPearls - NCBI Bookshelf. (n.d.).

- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (n.d.).

- Celecoxib - Wikipedia. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2019).

- Pharmacological Activity of Pyrazole Derivatives as an Anticonvulsant for Benefit against Epilepsy - PubMed. (2021).

- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024).

- Maximal Electroshock Seizure (MES) Test (mouse, rat) - PANAChE Database - NIH. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (2015).

- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.).

- Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis Online. (n.d.).

- Broth microdilution - Wikipedia. (n.d.).

- Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (2024).

- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds - MDPI. (2018).

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022).

- Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing). (2017).

- What is the mechanism of Celecoxib? - Patsnap Synapse. (2024).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).

- Synthesis of novel pyrazole derivatives and evaluation of their antidepressant and anticonvulsant activities - PubMed. (2012).

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (2021).

- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (2013).

- Application Notes and Protocols: Maximal Electroshock (MES) Seizure Model with Ameltolide - Benchchem. (n.d.).